N-[4'-(trifluoromethyl)-4-biphenylyl]sulfamide
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Overview
Description
N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a sulfamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, or phosphonyl groups .
- 3,3,3-trifluoropropene derivatives containing sulfonyl, iminosulfonyl, or sulfamide groups .
Uniqueness
N-[4’-(trifluoromethyl)-4-biphenylyl]sulfamide is unique due to its biphenyl structure combined with the trifluoromethyl and sulfamide groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H11F3N2O2S |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
1-[4-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-21(17,19)20/h1-8,18H,(H2,17,19,20) |
InChI Key |
WELQTBDQZUFHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NS(=O)(=O)N)C(F)(F)F |
Synonyms |
N-(4'-(trifluoromethyl)-4-biphenylyl)sulfamide |
Origin of Product |
United States |
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